molecular formula C20H21NO3 B11407297 1-(4-butoxybenzyl)-7-methyl-1H-indole-2,3-dione

1-(4-butoxybenzyl)-7-methyl-1H-indole-2,3-dione

Cat. No.: B11407297
M. Wt: 323.4 g/mol
InChI Key: HAXAQSDBUBQVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-butoxybenzyl)-7-methyl-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a butoxybenzyl group attached to the indole core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-butoxybenzyl)-7-methyl-1H-indole-2,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-butoxybenzyl alcohol and 7-methylindole-2,3-dione.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid or a base.

    Reaction Steps: The key steps include the formation of the butoxybenzyl intermediate, followed by its coupling with the indole core through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(4-butoxybenzyl)-7-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole core or the butoxybenzyl group are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-butoxybenzyl)-7-methyl-1H-indole-2,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-butoxybenzyl)-7-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-butoxybenzyl)piperazine: Another compound with a butoxybenzyl group, used in similar research applications.

    4-methoxybenzyl alcohol: A related compound with a methoxy group instead of a butoxy group, used in organic synthesis and as a reagent.

Uniqueness

1-(4-butoxybenzyl)-7-methyl-1H-indole-2,3-dione is unique due to its specific structure, which combines the indole core with a butoxybenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

1-[(4-butoxyphenyl)methyl]-7-methylindole-2,3-dione

InChI

InChI=1S/C20H21NO3/c1-3-4-12-24-16-10-8-15(9-11-16)13-21-18-14(2)6-5-7-17(18)19(22)20(21)23/h5-11H,3-4,12-13H2,1-2H3

InChI Key

HAXAQSDBUBQVDI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2C3=C(C=CC=C3C(=O)C2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.